Cas no 7030-59-3 (1,2-Ethanediamine, N,N'-diethyl-N,N'-diphenyl-)
7030-59-3 structure
Product Name:1,2-Ethanediamine, N,N'-diethyl-N,N'-diphenyl-
CAS No:7030-59-3
MF:C18H24N2
MW:268.396564483643
CID:547451
PubChem ID:4093514
Update Time:2025-04-19
1,2-Ethanediamine, N,N'-diethyl-N,N'-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediamine, N,N'-diethyl-N,N'-diphenyl-
- N,N'-diethyl-N,N'-diphenylethane-1,2-diamine
- AKOS005306256
- 7030-59-3
- N,N'-Diethyl-N,N'-diphenylethylenediamine
- DTXSID90399238
- SCHEMBL10678638
- N1,N2-Diethyl-N1,N2-diphenylethane-1,2-diamine
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- Inchi: 1S/C18H24N2/c1-3-19(17-11-7-5-8-12-17)15-16-20(4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
- InChI Key: GTIKMPFJLWCUCO-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(CC)CCN(C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 268.19412
- Monoisotopic Mass: 268.193948774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 6.5Ų
Experimental Properties
- PSA: 6.48
1,2-Ethanediamine, N,N'-diethyl-N,N'-diphenyl- Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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